Summary of the Application: “1-Bromo-3-methoxy-5-(trifluoromethyl)benzene” is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients . Trifluoromethylpyridine (TFMP) derivatives are primarily used in the protection of crops from pests .
Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Additionally, five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Summary of the Application: “1-Bromo-3-methoxy-5-(trifluoromethyl)benzene” is used to prepare the tetrakis [3,5-bis(trifluoromethyl)phenyl]borate ion . This ion is a stabilizing counterion for highly electrophilic organic and organometallic cations .
Results or Outcomes: The tetrakis [3,5-bis(trifluoromethyl)phenyl]borate ion is a stabilizing counterion for highly electrophilic organic and organometallic cations .
Summary of the Application: “1-Bromo-3-methoxy-5-(trifluoromethyl)benzene” can be used in the conversion of primary aliphatic alcohols into trifluoromethyl alkyl ethers .
Results or Outcomes: The conversion of primary aliphatic alcohols into trifluoromethyl alkyl ethers was successful .
Summary of the Application: “1-Bromo-3-methoxy-5-(trifluoromethyl)benzene” is used in the synthesis of pesticides . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Results or Outcomes: The presence of fluorine and pyridine structure result in its superior pest control properties when compared to traditional phenyl-containing insecticides .
1-Bromo-3-methoxy-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C₈H₆BrF₃O. It features a bromine atom, a methoxy group, and a trifluoromethyl group attached to a benzene ring. The compound is notable for its unique chemical properties, which arise from the combination of these substituents. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it of interest in various chemical and biological applications .
The biological activity of 1-bromo-3-methoxy-5-(trifluoromethyl)benzene is linked to its ability to interact with various molecular targets. The trifluoromethyl group enhances its potency and selectivity in biological systems. Studies have indicated that compounds with similar structures may exhibit antimicrobial and anticancer properties due to their ability to interfere with cellular processes .
Several synthetic routes are available for the preparation of 1-bromo-3-methoxy-5-(trifluoromethyl)benzene:
1-Bromo-3-methoxy-5-(trifluoromethyl)benzene finds applications in various fields:
Interaction studies involving 1-bromo-3-methoxy-5-(trifluoromethyl)benzene have demonstrated its ability to bind to specific proteins and enzymes. These interactions can modulate biological pathways, making it a candidate for drug development. Research indicates that the trifluoromethyl group plays a crucial role in enhancing binding affinity and specificity toward target molecules .
Several compounds share structural similarities with 1-bromo-3-methoxy-5-(trifluoromethyl)benzene. Here are some notable examples:
Compound Name | CAS Number | Structural Features |
---|---|---|
1-Bromo-4-(trifluoromethyl)benzene | 401-84-3 | Bromine at position 1 and trifluoromethyl at 4 |
2-Bromo-4-methoxy-1-(trifluoromethyl)benzene | 944901-07-9 | Methoxy at position 4 and trifluoromethyl at 2 |
4-Bromo-3-trifluoromethylanisole | 400-72-6 | Bromine at position 4 and trifluoromethyl at 3 |
1-Bromo-3-methoxy-2-(trifluoromethyl)benzene | 1214345-25-1 | Methoxy at position 3 and trifluoromethyl at 2 |
The uniqueness of 1-bromo-3-methoxy-5-(trifluoromethyl)benzene lies in the combination of both methoxy and trifluoromethyl groups on the benzene ring, which imparts distinct electronic properties and reactivity patterns compared to its analogs. This makes it particularly valuable in organic synthesis and drug design, where specific interactions are crucial for efficacy .